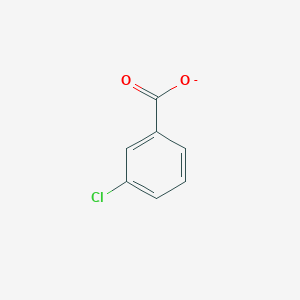

3-Chlorobenzoate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

16887-60-8 |

|---|---|

Fórmula molecular |

C7H4ClO2- |

Peso molecular |

155.56 g/mol |

Nombre IUPAC |

3-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 |

Clave InChI |

LULAYUGMBFYYEX-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-] |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C(=O)[O-] |

Sinónimos |

3-chlorobenzoate 3-chlorobenzoic acid m-chlorobenzoic acid meta-chlorobenzoate |

Origen del producto |

United States |

Foundational & Exploratory

Microbial Degradation of 3-Chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of 3-chlorobenzoate (3-CBA), a persistent environmental pollutant. Understanding these metabolic routes is crucial for developing bioremediation strategies and for professionals in drug development who may encounter halogenated aromatic compounds. This document details the diverse enzymatic strategies employed by microorganisms to mineralize this xenobiotic compound, presents quantitative data on degradation rates and enzyme kinetics, outlines key experimental protocols, and visualizes the core metabolic and regulatory pathways.

Aerobic Degradation Pathways

Under aerobic conditions, microorganisms primarily utilize dioxygenase-initiated pathways to break down 3-CBA. These pathways converge on central intermediates such as chlorocatechol, protocatechuate, and gentisate, which are then further metabolized via ring-cleavage to enter the tricarboxylic acid (TCA) cycle.

Chlorocatechol Pathway

The most common aerobic degradation route for 3-CBA proceeds through the formation of chlorocatechol. This pathway is initiated by a multicomponent enzyme system, this compound-1,2-dioxygenase, which converts 3-CBA to a dihydrodiol, followed by dehydrogenation to form either 3-chlorocatechol or 4-chlorocatechol[1][2]. The resulting chlorocatechol is then subjected to ortho-ring cleavage by chlorocatechol 1,2-dioxygenase, a key enzyme in this pathway[3][4]. The genes encoding these enzymes are often found in operons, such as the cbe and tfd gene clusters[5].

Protocatechuate and Gentisate Pathways

Alternative aerobic pathways involve the initial conversion of 3-CBA to hydroxylated intermediates that are funneled into the protocatechuate or gentisate pathways. While the initial enzymatic steps converting 3-CBA to 3-hydroxybenzoate or 4-hydroxybenzoate are not fully elucidated, the subsequent metabolism of these intermediates is well-characterized[5][6]. Bacteria employing these pathways are often adapted to low-oxygen and low-substrate conditions[6][7].

Anaerobic Degradation Pathway

In the absence of oxygen, a distinct strategy for 3-CBA degradation is employed, primarily involving a reductive dehalogenation step. This process is particularly significant in anoxic environments like sediments and wastewater sludge[8][9][10]. A key feature of this pathway is the activation of 3-CBA to its coenzyme A (CoA) thioester, 3-chlorobenzoyl-CoA. This is followed by a reductive dechlorination to form benzoyl-CoA, which is then further metabolized through the central benzoyl-CoA degradation pathway[2][11][12]. Microorganisms such as Thauera chlorobenzoica and the phototrophic bacterium Rhodopseudomonas palustris are known to carry out this anaerobic degradation[12][13][14].

Quantitative Data on this compound Degradation

The efficiency of 3-CBA degradation varies among different microbial species and is dependent on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: this compound Degradation Rates by Various Bacterial Strains

| Bacterial Strain | Initial 3-CBA Concentration (mM) | Degradation Rate | Reference |

| Caballeronia sp. 19CS4-2 | 5 | 0.29 mM h⁻¹ | [5] |

| Paraburkholderia sp. 19CS9-1 | 5 | 0.23 mM h⁻¹ | [5] |

| Cupriavidus sp. 19C6 | 5 | 0.10 mM h⁻¹ | [5] |

| Pseudomonas sp. B13 | > 1 µM | Vmax: 24 nmol·mg of protein⁻¹·min⁻¹ | [15][16] |

| Pseudomonas alcaligenes C-0 | Not specified | µmax: 0.32 h⁻¹ | [17] |

Table 2: Kinetic Parameters of Key Enzymes in 3-CBA Degradation

| Enzyme | Substrate | Bacterial Strain | Km | Vmax | Reference |

| Chlorocatechol 1,2-dioxygenase | 3-Chlorocatechol | Ralstonia eutropha JMP134 | Not specified | High activity with 3-chloromuconate | [4][18] |

| This compound-1,2-dioxygenase | This compound | Pseudomonas sp. B13 | 0.13 mM | 24 nmol·mg of protein⁻¹·min⁻¹ | [15][16] |

Experimental Protocols

Bacterial Growth and 3-CBA Degradation Assay

This protocol outlines the general procedure for assessing the degradation of 3-CBA by bacterial isolates.

-

Media Preparation: Prepare a carbon-free basal salt medium (BSM) and autoclave[5]. After cooling, supplement the medium with a filter-sterilized solution of 3-CBA to the desired final concentration (e.g., 5 mM)[5]. For solid media, add 1.7% agar before autoclaving[5].

-

Inoculum Preparation: Grow a pre-culture of the bacterial strain in a suitable medium (e.g., Luria-Broth or BSM with 3-CBA) to the mid-log phase[5].

-

Degradation Experiment: Inoculate the BSM containing 3-CBA with the pre-culture. Incubate at a suitable temperature (e.g., 30°C) with shaking (e.g., 120 rpm)[5].

-

Sampling and Analysis: At regular time intervals, withdraw aliquots of the culture. To stop microbial activity, add a solvent like methanol[5]. Centrifuge the samples to pellet the cells[5].

-

Quantification of 3-CBA: Analyze the supernatant for the remaining 3-CBA concentration using High-Performance Liquid Chromatography (HPLC)[5].

High-Performance Liquid Chromatography (HPLC) for 3-CBA Analysis

This method is used for the quantification of 3-CBA in culture supernatants.

-

Sample Preparation: Filter the supernatant from the degradation assay through a 0.2 µm pore-size membrane filter[5].

-

HPLC System: Use a C18 reverse-phase column[5].

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v) is commonly used[8].

-

Detection: Detect 3-CBA using a UV detector at a wavelength of 284 nm[8].

-

Quantification: Calculate the concentration of 3-CBA by comparing the peak area to a standard curve prepared with known concentrations of 3-CBA[5].

Preparation of Cell-Free Extracts for Enzyme Assays

Cell-free extracts are used to measure the activity of specific enzymes involved in the degradation pathway.

-

Cell Harvesting: Grow the bacterial culture in the presence of 3-CBA to induce the expression of catabolic enzymes. Harvest the cells during the late logarithmic growth phase by centrifugation[19].

-

Washing: Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris buffer, pH 8.0) to remove residual medium components[19].

-

Cell Lysis: Resuspend the washed cells in the same buffer. Lyse the cells using physical methods such as sonication or freeze-thawing[19][20].

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 27,000 x g) to remove cell debris[19]. The resulting supernatant is the cell-free extract.

-

Storage: The cell-free extract can be used immediately for enzyme assays or stored at -20°C for future use[19].

Visualization of Pathways and Regulatory Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the key microbial degradation pathways for this compound and the logical relationship of the experimental workflow.

Metabolic Pathways

Experimental Workflow and Regulatory Logic

References

- 1. The Contribution of Actinobacteria to the Degradation of Chlorinated Compounds: Variations in the Activity of Key Degradation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorobenzoate catabolism and interactions between Alcaligenes and Pseudomonas species from Bloody Run Creek - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of different tfd genes for degradation of chloroaromatics by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Genomic Analysis of this compound-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. research.rug.nl [research.rug.nl]

- 8. journals.asm.org [journals.asm.org]

- 9. The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment proceeds via either chlorophenol or hydroxybenzoate to phenol and subsequently to benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Removal of this compound using an upflow anaerobic sludge blanket reactor under light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of this compound under Low-Oxygen Conditions in Pure and Mixed Cultures of the Anoxygenic Photoheterotroph Rhodopseudomonas palustris DCP3 and an Aerobic Alcaligenes Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Transformation of Low Concentrations of this compound by Pseudomonas sp. Strain B13: Kinetics and Residual Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transformation of Low Concentrations of this compound by Pseudomonas sp. Strain B13: Kinetics and Residual Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Growth kinetics of Pseudomonas alcaligenes C-0 relative to inoculation and this compound metabolism in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Importance of Different tfd Genes for Degradation of Chloroaromatics by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Chlorobenzoate from 3-Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-chlorobenzoate, in its acidic form 3-chlorobenzoic acid, from the precursor 3-chlorotoluene. The primary synthetic route involves the oxidation of the methyl group of 3-chlorotoluene. This document details the most common and effective methods for this transformation, including classical oxidation with potassium permanganate and modern catalytic approaches. Experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these synthetic methods.

Introduction

3-Chlorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its preparation from the readily available starting material, 3-chlorotoluene, is a key transformation in organic synthesis. The core of this process lies in the selective oxidation of the benzylic methyl group to a carboxylic acid function, while preserving the chloro-substituent on the aromatic ring. This guide will explore two primary methodologies to achieve this conversion: potassium permanganate-mediated oxidation and catalytic aerobic oxidation.

Synthetic Methodologies

The conversion of 3-chlorotoluene to 3-chlorobenzoic acid is an oxidation reaction. The general transformation is depicted below:

Figure 1: General reaction scheme for the oxidation of 3-chlorotoluene.

Potassium Permanganate Oxidation

Potassium permanganate (KMnO4) is a powerful and widely used oxidizing agent for converting alkylbenzenes to their corresponding benzoic acids.[2][3] The reaction is typically carried out in an aqueous solution under reflux. The permanganate is reduced to manganese dioxide (MnO2), which precipitates from the reaction mixture. Subsequent acidification of the filtered solution yields the desired carboxylic acid.

While a specific yield for the oxidation of 3-chlorotoluene was not found in the immediate literature, a documented procedure for the analogous oxidation of o-chlorotoluene reports a yield of 76-78% before recrystallization.[4] It is reasonable to expect a comparable yield for the meta-isomer under similar conditions.

Experimental Protocol: Potassium Permanganate Oxidation of 3-Chlorotoluene (Adapted from o-chlorotoluene synthesis)

This protocol is adapted from a well-established procedure for the oxidation of o-chlorotoluene and is expected to be effective for 3-chlorotoluene with minor optimization.

Materials:

-

3-Chlorotoluene

-

Potassium permanganate (KMnO4)

-

Water

-

Sodium bisulfite (NaHSO3)

-

Concentrated Hydrochloric acid (HCl)

-

Toluene (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-chlorotoluene and a solution of potassium permanganate in water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate. This typically requires several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Destroy any excess potassium permanganate by the cautious addition of sodium bisulfite until the purple color is completely discharged.

-

Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with hot water to ensure complete recovery of the product.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Acidify the cold filtrate with concentrated hydrochloric acid to precipitate the 3-chlorobenzoic acid.

-

-

Isolation and Purification:

-

Collect the precipitated 3-chlorobenzoic acid by vacuum filtration and wash the crystals with cold water.

-

Dry the crude product.

-

For further purification, recrystallize the crude 3-chlorobenzoic acid from a suitable solvent, such as toluene or a water/ethanol mixture.[2]

-

Figure 2: Experimental workflow for KMnO4 oxidation.

Catalytic Aerobic Oxidation

Catalytic methods offer a more atom-economical and environmentally benign alternative to stoichiometric oxidants like permanganate. These processes typically employ a transition metal catalyst, molecular oxygen (often from air) as the terminal oxidant, and are conducted in a suitable solvent at elevated temperatures and pressures.

A common and effective catalyst system for this type of transformation is a mixture of cobalt and manganese salts with a bromide source, often in acetic acid as the solvent.[5][6] While specific data for 3-chlorotoluene is limited, a continuous flow process for the oxidation of o-chlorotoluene to o-chlorobenzoic acid using a CoBr2/MnBr2 catalyst in acetic acid reported an isolated yield of up to 94%.[7][8]

Other catalytic systems, such as those based on vanadium-phosphorus oxides (VPO), have also been investigated for the oxidation of chlorotoluenes, showing high conversions at elevated temperatures.

Experimental Protocol: Co/Mn/Br Catalyzed Aerobic Oxidation (General Procedure)

This is a general protocol based on similar reported catalytic oxidations. Specific conditions would require optimization for the 3-chlorotoluene substrate.

Materials:

-

3-Chlorotoluene

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

Oxygen or compressed air source

Procedure:

-

Reaction Setup: In a high-pressure reactor equipped with a gas inlet, mechanical stirrer, and temperature control, charge the 3-chlorotoluene, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and glacial acetic acid.

-

Reaction: Seal the reactor, pressurize with oxygen or air, and heat to the desired temperature (typically in the range of 100-150 °C) with vigorous stirring. Maintain the pressure and temperature for the duration of the reaction.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess pressure.

-

The product, 3-chlorobenzoic acid, may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

-

Isolation and Purification:

-

Collect the crude product by filtration.

-

Wash the product with water to remove any residual catalyst salts and acetic acid.

-

Dry the crude 3-chlorobenzoic acid.

-

Further purification can be achieved by recrystallization.

-

Figure 3: Experimental workflow for catalytic oxidation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of chlorobenzoic acids from their corresponding chlorotoluenes. It is important to note that the data for the 3-chloro isomer is limited, and the values for the ortho- and para-isomers are provided as a reference.

| Method | Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature | Yield | Purity | Reference |

| Permanganate Oxidation | o-Chlorotoluene | KMnO4 | Water | Reflux | 76-78% (crude) | - | [4] |

| Catalytic Aerobic Oxidation | o-Chlorotoluene | CoBr2/MnBr2 | Acetic Acid | - | up to 94% (isolated) | - | [7][8] |

| Catalytic Aerobic Oxidation | p-Chlorotoluene | Co/Mn/Br | Acetic Acid/Water | 106 °C | - | High selectivity to p-chlorobenzaldehyde | [6] |

| Catalytic Oxidation | Chlorotoluenes | V-P-O/SiO2+Mo | Gas Phase | 673–773 K | 80-95% Conversion | - |

Conclusion

The synthesis of 3-chlorobenzoic acid from 3-chlorotoluene is a well-established transformation that can be achieved through several oxidative methods. The choice of method will depend on factors such as scale, available equipment, and environmental considerations.

-

Potassium permanganate oxidation is a robust and reliable method, particularly suitable for laboratory-scale synthesis, with expected good yields.

-

Catalytic aerobic oxidation offers a more sustainable and efficient alternative, especially for larger-scale production, with the potential for very high yields.

Further optimization of the reaction conditions for the specific synthesis of 3-chlorobenzoic acid from 3-chlorotoluene, particularly for the catalytic methods, could lead to even more efficient and selective processes. This guide provides a solid foundation for researchers and professionals to develop and implement these synthetic strategies.

References

- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 2. Solved: Ortho chlorotoluene on oxidation with K M n O 4 givesBenzoic acid Toluene o- C [Chemistry] [gauthmath.com]

- 3. Answered: Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene Q) Supply a correctly balanced equation for this reaction (Hint: It is easiest to… | bartleby [bartleby.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Continuous catalytic aerobic oxidation of o‑chlorotoluene to o-chlorobenzoic acid under slug flow conditions [ouci.dntb.gov.ua]

- 8. chemistry-vestnik.buketov.edu.kz [chemistry-vestnik.buketov.edu.kz]

Physical and chemical properties of 3-chlorobenzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobenzoic Acid

Introduction

3-Chlorobenzoic acid, with the chemical formula C₇H₅ClO₂, is an organic compound classified as a halogenated aromatic carboxylic acid.[1] It presents as a white to off-white crystalline solid or powder at room temperature.[1][2][3] This compound serves as a crucial building block in organic synthesis, finding applications in the production of pharmaceuticals and herbicides.[1][2] Its chemical behavior is characterized by the presence of a chlorine atom at the meta-position of the benzene ring, which influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring.[4] This guide provides a comprehensive overview of the physical and chemical properties of 3-chlorobenzoic acid, along with experimental protocols and logical diagrams to aid researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of 3-chlorobenzoic acid are well-documented. These properties are summarized in the tables below for ease of reference and comparison.

General and Physical Properties

The fundamental physical constants and properties of 3-chlorobenzoic acid are detailed in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₅ClO₂ | [1][2][5] |

| Molecular Weight | 156.57 g/mol | [6][7] |

| CAS Number | 535-80-8 | [1][2][6] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3] |

| Odor | Faintly perceptible | [8] |

| Melting Point | 153-157 °C | [2][6][7][9][10] |

| Boiling Point | 274-276 °C | [2][9] |

| Density | 1.496 g/cm³ (at 20-25 °C) | [2][6][8] |

| pKa | 3.82 (at 25 °C) | [2][3][11] |

| Flash Point | 150 °C | [6][10][11] |

| Autoignition Temperature | >500 °C | [6][10] |

Solubility Profile

The solubility of 3-chlorobenzoic acid in various solvents is a critical parameter for its application in synthesis and formulation.

| Solvent | Solubility | References |

| Water | 0.45 g/L (poorly soluble) | [1][2][6][10][11] |

| Hot Water | More soluble than in cold water | [3][12] |

| Ethanol | Freely soluble | [1][4][12] |

| Ether | Freely soluble | [12] |

| Acetone | Soluble | [1] |

| Dimethylformamide | Soluble | [1] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Benzene | Slightly soluble (more so in hot benzene) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 3-chlorobenzoic acid. Key spectral data are summarized in Table 3.

| Technique | Data | References |

| ¹H NMR (DMSO-d₆) | δ 13.34 (s, 1H, -COOH), 7.79 (m, 2H, Ar-H), 7.70 (m, 1H, Ar-H), 7.55 (t, J = 8.08 Hz, 1H, Ar-H) | [13][14] |

| ¹³C NMR (DMSO-d₆) | δ 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 | [13][14] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 156. Key Fragments: m/z 139 ([M-OH]⁺), 111 ([M-COOH]⁺) | [3][15] |

| Infrared (IR) | Characteristic absorptions for O-H stretch of carboxylic acid, C=O stretch of carboxylic acid, and C-Cl stretch. | [16][17][18] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 3-chlorobenzoic acid are provided below.

Synthesis of 3-Chlorobenzoic Acid

3-chlorobenzoic acid can be synthesized via several routes. One common laboratory preparation involves the diazotization of 5-chloroanthranilic acid, followed by a Sandmeyer-type reaction. An alternative industrial method is the oxidation of 3-chlorotoluene.[5][11]

Protocol: Synthesis from 5-Chloroanthranilic Acid

-

Reaction Setup: In a suitable reaction vessel, introduce 172 parts of 5-chloroanthranilic acid into a mixture of 550 parts of 45% (w/w) sulfuric acid and 600 parts of isopropanol.

-

Diazotization: While maintaining the temperature at 80 °C, slowly add a solution of 100 parts of sodium nitrite in 140 parts of water over a period of 6 hours. Nitrogen gas will be evolved during the addition.

-

Precipitation: After the addition is complete, cool the reaction mixture. Add 1,500 parts of water to precipitate the crude product.

-

Isolation: Filter the solid product from the mixture.

-

Yield: This process yields approximately 140 parts (89% of theoretical) of 3-chlorobenzoic acid with a melting point of 151-153 °C.

Purification by Recrystallization

To obtain high-purity 3-chlorobenzoic acid, recrystallization is a standard procedure.

Protocol: Recrystallization [2]

-

Solvent Selection: Choose an appropriate solvent system such as glacial acetic acid, aqueous ethanol, or petroleum ether (b.p. 60-80 °C).

-

Dissolution: Dissolve the crude 3-chlorobenzoic acid in a minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of 3-chlorobenzoic acid and dissolve it in a known volume of a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Visualizations

Diagrams illustrating key processes and relationships are provided below using the DOT language.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 3-chlorobenzoic acid.

Logical Relationships of Physicochemical Properties

References

- 1. Page loading... [guidechem.com]

- 2. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]

- 3. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Chlorobenzoic acid for synthesis | 535-80-8 [sigmaaldrich.com]

- 7. 3-Chlorobenzoic acid ReagentPlus , 99 m-Chlorobenzoic acid [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]

- 12. 3-Chlorobenzoic acid, 99+% | Fisher Scientific [fishersci.ca]

- 13. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. 3-Chlorobenzoic acid(535-80-8) MS [m.chemicalbook.com]

- 16. 3-Chlorobenzoic acid(535-80-8) IR Spectrum [m.chemicalbook.com]

- 17. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 18. Benzoic acid, 3-chloro- [webbook.nist.gov]

An In-depth Technical Guide to 3-Chlorobenzoate: Toxicity and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzoate (3-CBA) is a halogenated aromatic compound with widespread industrial applications, leading to its emergence as an environmental contaminant. Understanding its toxicological profile and environmental fate is crucial for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the current knowledge on 3-CBA, focusing on its toxicity, environmental impact, and microbial degradation pathways. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes. While extensive research has been conducted on its microbial degradation, data on its specific molecular mechanisms of toxicity in eukaryotes remain limited. This guide summarizes available quantitative toxicity data, details experimental methodologies for its study, and presents current knowledge on its environmental degradation.

Toxicity Studies

The toxicity of this compound has been evaluated in various organisms, though comprehensive data across multiple species and exposure routes are not fully available. The existing data provide a baseline for understanding its potential hazards.

Quantitative Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rabbit | Oral | >500 mg/kg | [1] |

| LD50 | Rat | Intraperitoneal | 750 mg/kg |

No specific data was found for oral LD50 in rats and mice, dermal LD50 in rabbits, or inhalation LC50 in rats for this compound.

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Pimephales promelas (Fathead minnow) | 96 hours | 309 mg/L | [2] |

No specific data was found for the 48-hour EC50 in Daphnia magna or the 72-hour EC50 in Pseudokirchneriella subcapitata for this compound.

No specific NOAEL (No Observed Adverse Effect Level) or LOAEL (Lowest Observed Adverse Effect Level) data for this compound were found in the reviewed literature.

Mechanisms of Toxicity and Signaling Pathways

Direct studies on the specific signaling pathways affected by this compound in eukaryotic cells are limited. However, research on structurally related compounds, such as chlorobenzene, provides insights into potential mechanisms. Chlorobenzene has been shown to induce oxidative stress and inflammatory responses in human lung epithelial cells, mediated through the activation of the NF-κB and p38 MAPK signaling pathways[1]. It is plausible that 3-CBA could elicit similar cellular stress responses.

Hypothesized Signaling Pathway for Chlorinated Benzene Compounds:

Environmental Impact and Biodegradation

This compound is recognized as an environmental pollutant due to its industrial use and persistence. Its environmental fate is largely determined by microbial degradation.

Microbial Degradation Pathways

The biodegradation of 3-CBA by various bacterial strains has been extensively studied. Several key metabolic pathways have been elucidated, primarily involving the conversion of 3-CBA into central metabolic intermediates. The three main degradation pathways are via catechol, protocatechuate, and gentisate.

Overview of 3-CBA Degradation Pathways:

Experimental Protocols

This section outlines standardized methodologies for key experiments related to 3-CBA toxicity and degradation studies.

Acute Oral Toxicity Testing (OECD Guideline 423)

This method is used to assess the acute oral toxicity of a substance.

Workflow for Acute Oral Toxicity Testing:

-

Test Animals: Healthy, young adult rats of a single sex (usually females).

-

Housing: Animals are caged individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should not exceed 1 mL/100 g body weight.

-

Procedure:

-

A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

A group of three animals is dosed at the starting level.

-

Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.

-

The outcome of the first group determines the next step:

-

If 2 or 3 animals die, the test is repeated with a lower dose.

-

If 0 or 1 animal dies, the test is repeated with a higher dose.

-

-

This stepwise procedure continues until a stopping criterion is met, allowing for classification of the substance's toxicity.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Microbial Degradation of this compound in Soil Slurry

This protocol describes a method to assess the biodegradation of 3-CBA by indigenous soil microorganisms.[3]

-

Materials:

-

Soil sample from the area of interest.

-

Basal salt medium (BSM).

-

This compound (analytical grade).

-

Erlenmeyer flasks.

-

Shaking incubator.

-

HPLC system for analysis.

-

-

Procedure:

-

Enrichment Culture:

-

Suspend 1 gram of soil in 100 mL of BSM in a 250 mL Erlenmeyer flask.

-

Supplement the medium with a known concentration of 3-CBA (e.g., 100 mg/L) as the sole carbon source.

-

Incubate the flask on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 150 rpm).

-

Periodically transfer a small aliquot of the culture to fresh medium to enrich for 3-CBA degrading microorganisms.

-

-

Degradation Study:

-

Inoculate fresh BSM containing 3-CBA with the enriched culture.

-

At regular time intervals, withdraw samples from the culture.

-

Centrifuge the samples to remove bacterial cells.

-

Analyze the supernatant for the concentration of 3-CBA using HPLC.

-

-

-

Analytical Method (HPLC): [4]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid).

-

Detection: UV detector at a wavelength of approximately 230 nm.

-

Quantification: The concentration of 3-CBA is determined by comparing the peak area to a standard curve of known concentrations.

-

Conclusion

This compound presents a moderate level of acute toxicity and is subject to microbial degradation in the environment. The primary degradation pathways have been well-characterized, offering potential avenues for bioremediation. However, a significant knowledge gap exists regarding its specific molecular mechanisms of toxicity in eukaryotic organisms. Future research should focus on elucidating the signaling pathways affected by 3-CBA to better understand its potential risks to human health and to inform the development of more targeted and effective safety assessments. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in this endeavor.

References

Anaerobic Biodegradation of 3-Chlorobenzoate in Sediment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies related to the anaerobic biodegradation of 3-chlorobenzoate (3-CBA) in sediment environments. 3-CBA is a persistent environmental pollutant, and understanding its natural attenuation pathways is crucial for bioremediation strategies. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the critical biochemical and experimental workflows.

Core Concepts of Anaerobic 3-CBA Biodegradation

Under anaerobic conditions, the initial and rate-limiting step in the breakdown of this compound is reductive dechlorination.[1][2] This process involves the removal of the chlorine atom from the aromatic ring, yielding benzoate as a key intermediate.[3] This initial transformation is critical as it renders the molecule less toxic and more amenable to subsequent aerobic or anaerobic degradation.[4] The benzoate is then typically mineralized to methane and carbon dioxide by a consortium of microorganisms.[4]

The biodegradation of 3-CBA in anaerobic sediments is a complex process mediated by synergistic microbial consortia. These communities often involve a variety of microorganisms, each playing a specific role in the complete degradation pathway. Key players that have been identified include Desulfomonile tiedjei (strain DCB-1), which is capable of the initial reductive dechlorination, as well as various fermenting, syntrophic, and methanogenic bacteria that further break down the resulting intermediates.[5] The overall process can be influenced by the presence of different electron acceptors, leading to various degradation pathways such as methanogenic, sulfidogenic, iron-reducing, and denitrifying conditions.[6]

Quantitative Data on 3-CBA Biodegradation

The rate of anaerobic 3-CBA degradation is influenced by a multitude of factors including the microbial community present, the availability of electron donors and acceptors, and the presence of co-contaminants. The following tables summarize quantitative data from various studies.

| Microorganism/Consortium | Condition | Initial 3-CBA Concentration | Degradation Rate | Reference |

| Caballeronia sp. 19CS4-2 | Aerobic | 5 mM | 0.29 mM h⁻¹ | [7] |

| Paraburkholderia sp. 19CS9-1 | Aerobic | 5 mM | 0.23 mM h⁻¹ | [7] |

| Cupriavidus sp. 19C6 | Aerobic | 5 mM | 0.10 mM h⁻¹ | [7] |

| Anaerobic Consortium | Methanogenic | Not specified | ~20 µM h⁻¹ | [4] |

| Electron Acceptor | Effect on 3-CBA Degradation | Reference |

| Nitrate | Degradation observed; fastest initial utilization | [6] |

| Ferric Iron (Fe³⁺) | Degradation observed and coupled to Fe²⁺ production | [6] |

| Sulfate | Concurrent reductive dehalogenation and sulfate reduction; can accelerate benzoate oxidation | [3][8] |

| Carbonate (Methanogenesis) | Degradation commonly observed and coupled to CH₄ production | [6][9] |

Experimental Protocols

Enrichment and Isolation of 3-CBA Degrading Anaerobic Consortia

This protocol is adapted from methodologies used to enrich and isolate anaerobic microbial communities capable of degrading this compound from sediment or sludge.[4][10]

Objective: To enrich and isolate anaerobic microorganisms capable of reductively dechlorinating this compound.

Materials:

-

Anaerobic basal salts medium

-

This compound (as sole carbon and energy source)

-

Sediment or sludge sample (inoculum)

-

Anaerobic culture tubes or serum bottles

-

Gas mixture (e.g., 80% N₂ - 20% CO₂)

-

Reducing agents (e.g., cysteine-hydrochloride and Na₂S)

-

Resazurin (as a redox indicator)

Procedure:

-

Prepare an anaerobic basal salts medium. The headspace of the culture vessels should be flushed with an oxygen-free gas mixture.

-

Add this compound to the medium as the sole carbon and energy source from a sterile, anaerobic stock solution.

-

Inoculate the medium with a small amount of sediment or sludge sample.

-

Incubate the cultures in the dark at a controlled temperature (e.g., 30-37°C).

-

Monitor the degradation of this compound and the formation of benzoate over time using High-Performance Liquid Chromatography (HPLC).

-

Once degradation is observed, perform serial dilutions and transfers into fresh medium to enrich for the 3-CBA-degrading microorganisms.

-

For isolation of pure cultures, techniques such as agar roll tubes or deep agar dilution series can be employed, often in co-culture with a hydrogen-consuming partner like a methanogen or a sulfate-reducer.[4]

Quantification of this compound and Metabolites

This protocol outlines the analytical method for quantifying 3-CBA and its primary degradation product, benzoate, using HPLC.[4][7]

Objective: To measure the concentrations of this compound and benzoate in liquid samples.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol-water-acetic acid mixture)

-

Syringe filters (0.2 µm)

-

Standards of this compound and benzoate

Procedure:

-

Collect a liquid sample from the anaerobic culture.

-

To stop microbial activity, the sample can be treated, for example, by adding methanol.[7]

-

Centrifuge the sample to pellet cells and sediment.

-

Filter the supernatant through a 0.2 µm syringe filter.

-

Inject a known volume of the filtered sample into the HPLC system.

-

Separate the compounds using a C18 reverse-phase column with an appropriate mobile phase.

-

Detect the compounds using a UV detector at a suitable wavelength (e.g., 284 nm).[4]

-

Quantify the concentrations of this compound and benzoate by comparing the peak areas to a standard curve generated from known concentrations of the pure compounds.

Visualizing Pathways and Workflows

Reductive Dechlorination Pathway of this compound

The initial step in the anaerobic biodegradation of this compound is the reductive removal of the chlorine atom to form benzoate. This is a critical transformation that detoxifies the compound and prepares it for further degradation.

Caption: Reductive dechlorination of this compound to benzoate.

Experimental Workflow for Enrichment and Analysis

The following diagram illustrates the general workflow for enriching, isolating, and analyzing this compound degrading anaerobic microorganisms.

References

- 1. Isolation and Genomic Analysis of this compound-Degrading Bacteria from Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Dehalogenation and Mineralization of this compound in the Presence of Sulfate by Microorganisms from a Methanogenic Aquifer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Influence of Substituents on Reductive Dehalogenation of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity of anaerobic microbial processes in chlorobenzoate degradation: nitrate, iron, sulfate and carbonate as electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Genomic Analysis of this compound-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Anaerobic Degradation of Chloroaromatic Compounds in Aquatic Sediments under a Variety of Enrichment Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

The Critical Role of Dioxygenase Enzymes in the Catabolism of 3-Chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of halogenated aromatic compounds is a cornerstone of environmental bioremediation and a subject of intense study for its potential applications in industrial biotechnology and drug development. Among these compounds, 3-chlorobenzoate (3-CBA) serves as a model substrate for understanding the intricate enzymatic machinery that bacteria employ to mineralize these recalcitrant molecules. Central to this process are dioxygenase enzymes, which catalyze the initial and often rate-limiting step of oxidative ring cleavage. This technical guide provides an in-depth exploration of the role of dioxygenases in 3-CBA catabolism, detailing the key enzymes, their kinetic properties, the underlying genetic regulation, and the experimental protocols used for their study.

Introduction to this compound Catabolism

This compound is an environmental pollutant originating from the incomplete degradation of polychlorinated biphenyls (PCBs) and the manufacturing of herbicides and other industrial chemicals.[1][2] Several bacterial species, predominantly from the genera Pseudomonas, Rhodococcus, and Burkholderia, have been identified with the ability to utilize 3-CBA as a sole source of carbon and energy.[2] The aerobic degradation of 3-CBA proceeds through several distinct pathways, most commonly the catechol, protocatechuate, and gentisate pathways.[3][4] The initial step in the most prevalent pathway involves the conversion of 3-CBA to a chlorocatechol intermediate, a reaction catalyzed by a specific class of Rieske non-heme iron dioxygenases.

Key Dioxygenase Enzymes in 3-CBA Degradation

The initial attack on the aromatic ring of 3-CBA is typically carried out by a multi-component enzyme system known as chlorobenzoate 1,2-dioxygenase (CBDO). This enzyme introduces two hydroxyl groups to the aromatic ring, leading to the formation of a dihydrodiol intermediate, which is subsequently dehydrogenated to a chlorocatechol.

Chlorobenzoate 1,2-Dioxygenase (CBDO)

Chlorobenzoate 1,2-dioxygenase is a crucial enzyme that exhibits specificity for chlorinated benzoates. In some organisms, a broader specificity benzoate 1,2-dioxygenase (BDO) can also act on 3-CBA, though often with lower efficiency.[5] The CBDO enzyme system is typically composed of a terminal oxygenase, a ferredoxin, and a reductase component.[6] The terminal oxygenase is responsible for substrate binding and catalysis, while the ferredoxin and reductase components facilitate the transfer of electrons from NADH to the catalytic site.

Chlorocatechol Dioxygenases

Once chlorocatechol is formed, the aromatic ring is cleaved by another class of dioxygenases. This can occur via two primary mechanisms:

-

Intradiol (ortho) cleavage: Catalyzed by chlorocatechol 1,2-dioxygenases, this reaction breaks the bond between the two hydroxyl-bearing carbon atoms.

-

Extradiol (meta) cleavage: Catalyzed by chlorocatechol 2,3-dioxygenases, this reaction cleaves the bond adjacent to one of the hydroxyl groups.[3]

The type of ring cleavage pathway employed has significant implications for the subsequent metabolic steps and the overall efficiency of 3-CBA degradation.

Quantitative Analysis of Dioxygenase Activity

The efficiency of 3-CBA degradation is largely dependent on the kinetic properties of the involved dioxygenases. The following tables summarize key quantitative data for representative enzymes.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| This compound 1,2-Dioxygenase | Rhodococcus opacus 1CP | This compound | S0.5 = 1.2 mM | - | - | - | [5] |

| Catechol 2,3-Dioxygenase | Planococcus sp. S5 | Catechol | 42.70 | 0.33 | - | - | [7] |

| Catechol 2,3-Dioxygenase | Planococcus sp. S5 | 4-Chlorocatechol | - | - | - | - | [7] |

| Catechol 2,3-Dioxygenase | Pseudomonas putida mt-2 | 3-Methylcatechol | 10.6 | - | - | - | [8] |

| Catechol 2,3-Dioxygenase | Pseudomonas putida mt-2 | Catechol | 22.0 | - | - | - | [8] |

Note: Some studies report the Hill constant (S0.5) instead of Km for enzymes exhibiting cooperative binding kinetics. Vmax is reported in Units per milligram of protein, where one Unit is the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.

Genetic Organization and Regulation

The genes encoding the enzymes for 3-CBA catabolism are often clustered in operons, allowing for coordinated regulation. A well-studied example is the cbe gene cluster.

The cbe Operon and its Regulation

In several 3-CBA degrading bacteria, the genes for chlorobenzoate dioxygenase (cbeA, cbeB, cbeC) and other pathway enzymes are organized in an operon. The expression of this operon is frequently controlled by a LysR-type transcriptional regulator (LTTR), such as CbeR.[9]

In the absence of 3-CBA, the CbeR protein may act as a repressor or be in an inactive state. Upon binding of 3-CBA or a metabolic intermediate, CbeR undergoes a conformational change, allowing it to bind to the promoter region of the cbe operon and activate transcription. This regulatory mechanism ensures that the catabolic enzymes are only produced when the substrate is present, preventing wasteful energy expenditure.

Experimental Protocols

The study of dioxygenases in 3-CBA catabolism involves a range of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Assay for Dioxygenase Activity using a Clark-type Oxygen Electrode

This method measures the consumption of molecular oxygen during the dioxygenase-catalyzed reaction.

Materials:

-

Clark-type oxygen electrode and measurement chamber

-

Thermostated water bath

-

Cell-free extract or purified enzyme solution

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)

-

Substrate stock solution (e.g., 100 mM this compound in a suitable solvent)

-

NADH stock solution (for multi-component dioxygenases)

Procedure:

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium dithionite) and air-saturated buffer for 0% and 100% oxygen saturation, respectively.

-

Reaction Setup: Add the reaction buffer to the measurement chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Endogenous Respiration: Add the cell-free extract or purified enzyme to the chamber and record the rate of endogenous oxygen consumption for a few minutes to establish a baseline.

-

Initiate Reaction: Initiate the enzymatic reaction by adding a known concentration of the substrate (and NADH if required).

-

Data Acquisition: Record the decrease in oxygen concentration over time. The initial linear slope of the curve represents the rate of the enzymatic reaction.

-

Data Analysis: Calculate the specific activity of the enzyme in units of µmol of O2 consumed per minute per milligram of protein.

Identification of 3-CBA Metabolites by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for separating and identifying the metabolic intermediates of 3-CBA degradation.

Materials:

-

HPLC system with a suitable reverse-phase column (e.g., C18)

-

Mass spectrometer (e.g., electrospray ionization - ESI)

-

Culture supernatant from bacteria grown on 3-CBA

-

Authentic standards of suspected metabolites (e.g., 3-chlorocatechol, 4-chlorocatechol)

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.[2]

-

HPLC Separation: Inject the prepared sample onto the HPLC column. Use a gradient elution program with the mobile phase solvents to separate the different components of the sample.

-

MS Detection: As the components elute from the HPLC column, introduce them into the mass spectrometer. Operate the MS in a suitable mode (e.g., negative ion mode for acidic metabolites) to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.

-

Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the authentic standards to identify the metabolites.[2]

Purification of Recombinant Dioxygenase

To perform detailed biochemical characterization, the dioxygenase enzyme is often overexpressed in a host like E. coli and purified.

Materials:

-

E. coli cells expressing the recombinant dioxygenase (often with an affinity tag like His-tag)

-

Lysis buffer (e.g., Tris-HCl buffer with lysozyme and DNase)

-

Sonciator or French press

-

Centrifuge

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers for chromatography

-

SDS-PAGE equipment for purity analysis

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. The soluble recombinant protein will be in the supernatant.

-

Affinity Chromatography: Load the clarified supernatant onto the affinity chromatography column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the recombinant dioxygenase from the column using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess their purity.

-

(Optional) Further Purification: If necessary, perform additional purification steps like ion-exchange or size-exclusion chromatography.

Conclusion

Dioxygenase enzymes are indispensable for the microbial catabolism of this compound. Their ability to initiate the degradation cascade by oxidatively cleaving the stable aromatic ring is a testament to the remarkable metabolic versatility of microorganisms. A thorough understanding of the structure, function, kinetics, and regulation of these enzymes is not only crucial for developing effective bioremediation strategies for chlorinated pollutants but also holds promise for the design of novel biocatalysts for applications in green chemistry and the synthesis of pharmaceutical intermediates. The experimental approaches outlined in this guide provide a robust framework for researchers and scientists to further unravel the complexities of these fascinating enzymatic systems.

References

- 1. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Genomic Analysis of this compound-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of this compound 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudomonas aeruginosa 142 uses a three-component ortho-halobenzoate 1,2-dioxygenase for metabolism of 2,4-dichloro- and 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

3-Chlorobenzoate: A Key Metabolite in the Biodegradation of Industrial Pollutants

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Chlorobenzoate (3-CBA) is a chlorinated aromatic compound that emerges as a significant metabolite from the microbial degradation of various industrial pollutants, including polychlorinated biphenyls (PCBs) and certain pesticides.[1][2] Its persistence and potential toxicity in the environment necessitate a thorough understanding of its formation, fate, and the intricate biochemical pathways involved in its mineralization. This technical guide provides a comprehensive overview of 3-CBA as a metabolite, detailing the enzymatic processes of its degradation, quantitative data on biodegradation rates, and standardized experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in environmental bioremediation and the study of xenobiotic metabolism.

Data Presentation: Quantitative Analysis of this compound Biodegradation

The efficiency of 3-CBA biodegradation is influenced by various factors, including the microbial species, environmental conditions, and the initial concentration of the pollutant. The following tables summarize key quantitative data from various studies.

Table 1: Biodegradation Rates of this compound by Various Bacterial Strains

| Bacterial Strain | Initial 3-CBA Concentration | Degradation Rate | Environment | Reference |

| Caballeronia 19CS4-2 | 5 mM | 0.29 mM h⁻¹ | Soil | [2] |

| Paraburkholderia 19CS9-1 | 5 mM | 0.23 mM h⁻¹ | Soil | [2] |

| Cupriavidus 19C6 | 5 mM | 0.10 mM h⁻¹ | Soil | [2] |

| Pseudomonas sp. B13 | > 1 µM | Vmax: 24 nmol·mg of protein⁻¹·min⁻¹ | Batch Culture | [3] |

| Pseudomonas sp. B13 | < 1 µM | 0.076 L·g of protein⁻¹·min⁻¹ | Batch Culture | [3] |

| Enterobacter aerogenes | 3.5 mM | ~60% degradation in 48h | Minimal Salt Medium | [4] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Degradation Pathways

| Enzyme | Substrate | Bacterial Source | K_m (µM) | V_max or k_cat | Reference |

| Catechol 1,2-Dioxygenase | Catechol | Pseudomonas putida | 22.0 | - | [5] |

| Catechol 1,2-Dioxygenase | Catechol | Stenotrophomonas maltophilia KB2 | 12.18 µM | 1,218.8 U/mg of protein | [6] |

| This compound Dehalogenation | This compound | Anoxic Sediment Slurries | 30 - 67 µM | - | [7] |

| 3,5-Dichlorobenzoate Dehalogenation | 3,5-Dichlorobenzoate | Anoxic Sediment Slurries | 30 - 67 µM | - | [7] |

| 4-Amino-3,5-dichlorobenzoate Dehalogenation | 4-Amino-3,5-dichlorobenzoate | Anoxic Sediment Slurries | 30 - 67 µM | - | [7] |

Table 3: Environmental Concentrations of this compound

| Location | Concentration | Reference |

| U.S. Industrial Effluent (1 of 46 samples) | Qualitatively detected | [8] |

| Chlorinated Municipal Sewage Effluent | 0.6 ppb | [8] |

Biodegradation Pathways of this compound

Microorganisms have evolved diverse metabolic pathways to degrade 3-CBA, both in the presence and absence of oxygen. These pathways typically converge on central metabolic intermediates that can then enter the tricarboxylic acid (TCA) cycle.

Aerobic Degradation Pathways

Under aerobic conditions, the initial step in 3-CBA degradation is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. This leads to the formation of catecholic intermediates, which are then further processed through one of several pathways.

1. Chlorocatechol Pathway (Modified ortho-cleavage):

This is the most common aerobic degradation pathway for 3-CBA.[2] The key steps involve the conversion of 3-CBA to chlorocatechols, followed by ring cleavage.

Caption: Aerobic degradation of 3-CBA via the chlorocatechol pathway.

2. Gentisate Pathway:

Some bacteria utilize an alternative pathway involving the formation of gentisate as a key intermediate.[9]

Caption: Aerobic degradation of 3-CBA via the gentisate pathway.

3. Protocatechuate Pathway:

Another aerobic route proceeds through the formation of protocatechuate.[9]

Caption: Aerobic degradation of 3-CBA via the protocatechuate pathway.

Anaerobic Degradation Pathway

In the absence of oxygen, microorganisms employ a reductive dehalogenation strategy. This process involves the activation of 3-CBA to its coenzyme A (CoA) thioester, followed by the removal of the chlorine atom.

Caption: Anaerobic degradation of 3-CBA via reductive dehalogenation.

Experimental Protocols

Accurate quantification and characterization of 3-CBA and its metabolites are crucial for research and monitoring. The following are detailed protocols for key experimental procedures.

High-Performance Liquid Chromatography (HPLC) for 3-CBA Analysis

This protocol provides a standard method for the quantification of 3-CBA in environmental and biological samples.[2]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., Unifinepak C18, 2.0 mm ID × 150 mmL, 3 µm).[2]

-

Mobile Phase: Isocratic mixture of water, acetonitrile, and acetic acid (45:50:5, v/v/v).[2]

-

Flow Rate: 0.2 mL min⁻¹.[2]

-

Column Temperature: 25 °C.[2]

-

Detection: UV at 190 nm.[2]

-

Sample Preparation:

-

Collect 300 µL of the cell culture or environmental sample.

-

Add 100 µL of methanol to stop bacterial growth.

-

Vortex the mixture.

-

Centrifuge at 9100 × g for 3 minutes at 4 °C.

-

Filter the supernatant through a 0.2 µm pore-size hydrophilic PTFE membrane filter.

-

The filtered sample is ready for HPLC analysis.

-

-

Quantification: Calculate 3-CBA concentrations using a standard curve prepared with known concentrations of 3-CBA.

Caption: Workflow for the HPLC analysis of this compound.

Enzyme Activity Assays

1. This compound 1,2-Dioxygenase Activity Assay

This assay measures the activity of the initial enzyme in the aerobic chlorocatechol pathway by monitoring oxygen consumption.[10]

-

Principle: The activity is determined by the change in respiration rate of intact cells in response to the substrate (3-CBA).

-

Instrumentation: Electrochemical reactor microbial sensor with a Clark oxygen electrode.

-

Cell Preparation:

-

Grow bacterial cells (e.g., Rhodococcus opacus 1CP) in a medium containing 3-CBA to induce enzyme expression.

-

Harvest cells by centrifugation (e.g., 7000 x g for 10 minutes at 4 °C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Resuspend the cells in the same buffer.

-

-

Assay Procedure:

-

Place the cell suspension in the electrochemical reactor.

-

Inject a known concentration of 3-CBA into the reactor.

-

Monitor the change in oxygen concentration over time using the Clark oxygen electrode.

-

The rate of oxygen consumption is proportional to the this compound 1,2-dioxygenase activity.

-

2. Chlorocatechol 1,2-Dioxygenase Activity Assay

This spectrophotometric assay measures the activity of the ring-cleavage enzyme by monitoring the formation of the product, chloro-cis,cis-muconic acid.[5][11]

-

Principle: The formation of chloro-cis,cis-muconic acid from the cleavage of chlorocatechol is monitored by measuring the increase in absorbance at a specific wavelength.

-

Instrumentation: Spectrophotometer.

-

Reagents:

-

50 mM Tris-HCl buffer (pH 7.5).

-

Substrate: 100 µM 3-chlorocatechol or 4-chlorocatechol solution.

-

Cell-free extract containing the enzyme.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing 50 µL of 50 mM Tris-HCl buffer (pH 7.5) and 890 µL of double-distilled water.

-

Add 50 µL of the cell-free extract.

-

Initiate the reaction by adding 10 µL of the 100 µM chlorocatechol substrate.

-

Immediately monitor the increase in absorbance at 260 nm over time.

-

-

Calculation: The specific activity is calculated based on the rate of formation of chloro-cis,cis-muconic acid, using its molar extinction coefficient.

Caption: Workflow for the chlorocatechol 1,2-dioxygenase activity assay.

Conclusion

This compound serves as a critical intermediate in the microbial degradation of a wide range of chlorinated industrial pollutants. The elucidation of its diverse metabolic pathways, both aerobic and anaerobic, provides a fundamental basis for developing effective bioremediation strategies. The quantitative data and detailed experimental protocols presented in this guide offer valuable tools for researchers and professionals to advance our understanding of these complex biological processes and to devise innovative solutions for environmental cleanup and the assessment of drug metabolism. The continued investigation into the genetics, enzymology, and regulation of these pathways will undoubtedly unveil new possibilities for harnessing microbial catabolism for a cleaner and healthier environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Genomic Analysis of this compound-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation of Low Concentrations of this compound by Pseudomonas sp. Strain B13: Kinetics and Residual Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Microbial Dehalogenation of Haloaromatic Substrates in Methanogenic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rjlbpcs.com [rjlbpcs.com]

An In-Depth Technical Guide to the Solubility of 3-Chlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chlorobenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and other areas of chemical research. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

Quantitative Solubility Data

Table 1: Solubility of 3-Chlorobenzoic Acid in Water

| Temperature (°C) | Solubility (g/L) | Source |

| 15 | 0.45 | [4] |

| 19.5 | < 1.0 | [5] |

| 25 | 0.45 | [4] |

Qualitative Solubility in Organic Solvents:

3-Chlorobenzoic acid is reported to be soluble or freely soluble in the following organic solvents:

-

Ketones (e.g., acetone)[2]

-

Esters (e.g., ethyl acetate)[3]

-

Chlorinated solvents (e.g., dichloromethane)[3]

-

Amides (e.g., dimethylformamide)[2]

It is reported to be slightly soluble in:

For many organic compounds, solubility increases with temperature.[3] This general principle is expected to apply to 3-chlorobenzoic acid in most organic solvents. However, specific quantitative data demonstrating this trend across various solvents is not widely published.

The "IUPAC-NIST Solubility Data Series, Volume 99: Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures" is a key resource that may contain more detailed quantitative data for 3-chlorobenzoic acid.[7][8][9] Researchers requiring precise solubility data for specific applications are encouraged to consult this comprehensive compilation.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice depending on the desired accuracy, the nature of the solute and solvent, and the available equipment. The gravimetric method is a classic and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Determining the Solubility of 3-Chlorobenzoic Acid

This protocol outlines a general procedure for determining the solubility of 3-chlorobenzoic acid in an organic solvent using the gravimetric method.

Objective: To determine the mass of 3-chlorobenzoic acid that dissolves in a given mass or volume of a specific organic solvent at a constant temperature to form a saturated solution.

Materials:

-

3-Chlorobenzoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks or sealed vials with stoppers

-

Thermostatic water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

-

Pre-weighed evaporation dishes or weighing boats

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-chlorobenzoic acid to a known volume or mass of the organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium may vary depending on the solvent and temperature and should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample to remove any remaining solid particles. Syringe filters are often suitable for this purpose.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporation dish.

-

Record the exact mass of the solution transferred.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For less volatile solvents, a rotary evaporator may be used.

-

Once the majority of the solvent has been removed, place the evaporation dish in an oven at a temperature sufficient to remove all residual solvent without causing the 3-chlorobenzoic acid to sublime or decompose (e.g., 60-80 °C).

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved 3-chlorobenzoic acid is the final constant mass of the evaporation dish minus the initial mass of the empty dish.

-

The mass of the solvent is the total mass of the saturated solution transferred minus the mass of the dissolved 3-chlorobenzoic acid.

-

Solubility can then be expressed in various units, such as:

-

g of solute / 100 g of solvent

-

g of solute / 100 mL of solvent

-

mol of solute / kg of solvent (molality)

-

mol of solute / L of solution (molarity)

-

Mole fraction

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

This guide serves as a foundational resource for understanding the solubility of 3-chlorobenzoic acid in organic solvents. For critical applications, it is imperative to consult peer-reviewed literature and perform experimental verification to obtain precise solubility data for the specific solvent systems and conditions of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. pubs.aip.org [pubs.aip.org]

- 8. [PDF] IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Semantic Scholar [semanticscholar.org]

- 9. DAM [digital.library.unt.edu]

The Environmental Odyssey of 3-Chlorobenzoate: A Technical Guide to its Fate and Transport

For Immediate Release

[City, State] – December 8, 2023 – A comprehensive technical guide detailing the environmental fate and transport of 3-chlorobenzoate (3-CBA) has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's behavior in various environmental compartments, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing complex biological pathways.

This compound, a halogenated aromatic compound, finds its way into the environment through various industrial processes and as a metabolic byproduct of certain pharmaceuticals. Understanding its persistence, mobility, and degradation is paramount for assessing its environmental risk and developing effective remediation strategies. This guide synthesizes current scientific knowledge to provide a clear and concise overview of this important environmental contaminant.

Physical and Chemical Properties of 3-Chlorobenzoic Acid

The environmental behavior of this compound is fundamentally governed by its inherent physical and chemical properties. These characteristics influence its solubility in water, volatility, and potential for sorption to soil and sediment. A summary of these key parameters is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Melting Point | 153 - 158 °C | [1] |

| Water Solubility | 450 mg/L at 15°C; 830 mg/L at 25°C | [1] |

| Vapor Pressure | 0.0000847 mm Hg at 25°C (estimated) | [1] |

| Henry's Law Constant | 3.88 x 10⁻⁸ atm-m³/mol (estimated) | [1] |

| pKa | 3.82 | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.65 - 2.7 | [1] |

Biodegradation: Nature's Cleanup Crew

The primary mechanism for the removal of this compound from the environment is microbial degradation. A diverse array of bacteria has demonstrated the ability to utilize this compound as a source of carbon and energy under both aerobic and anaerobic conditions. The degradation pathways are complex, often involving a series of enzymatic reactions that ultimately lead to the mineralization of the compound to carbon dioxide and water.

Aerobic Biodegradation

Under aerobic conditions, the initial attack on the this compound molecule is typically initiated by dioxygenase enzymes. Several pathways have been elucidated, with the formation of chlorocatechol being a common central intermediate. From there, the aromatic ring is cleaved, leading to intermediates that can enter central metabolic pathways. Alternative aerobic pathways involving the formation of gentisate and protocatechuate have also been identified, particularly in bacteria isolated from low-oxygen environments.[2][3]

Figure 1. Aerobic biodegradation pathways of this compound.

Anaerobic Biodegradation

In the absence of oxygen, a different consortium of microorganisms takes the lead in the degradation of this compound. A key initial step in many anaerobic pathways is reductive dehalogenation, where the chlorine atom is removed from the aromatic ring, yielding benzoate. This is a critical detoxification step that makes the molecule more amenable to further breakdown. The resulting benzoate is then typically activated to benzoyl-CoA, which enters a central anaerobic benzoyl-CoA degradation pathway, eventually leading to intermediates of the TCA cycle.

Figure 2. Anaerobic biodegradation pathway of this compound.

Environmental Transport: Where Does It Go?

The movement of this compound through the environment is influenced by its interaction with soil and sediment, as well as its potential for volatilization and leaching into groundwater.

Sorption to Soil and Sediment

The tendency of a chemical to attach to soil or sediment particles is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc). For 3-chlorobenzoic acid, estimated Koc values suggest a relatively low to moderate potential for adsorption to soil and sediment.[1] This indicates that the compound is likely to be mobile in the subsurface and can potentially leach into groundwater. The degree of sorption is influenced by soil properties such as organic matter content and pH.

| Parameter | Estimated Value | Reference |

| Soil Adsorption Coefficient (Koc) | 152 - 684 | [1] |

Biodegradation Rates in Environmental Compartments

The persistence of this compound in the environment is determined by its rate of degradation. While specific half-lives can vary significantly depending on environmental conditions, available data provide an indication of its biodegradability.

| Environmental Compartment | Condition | Degradation Rate/Half-life | Reference |

| Soil | Aerobic, mixed culture | 59% degradation in 10 weeks | [1] |

| Water | Aerobic, Pseudomonas putida | 100 mg/L degraded in 14 hours | |

| Water | Aerobic, Caballeronia & Paraburkholderia spp. | 5 mM degraded within 20-28 hours | [4] |

| Sediment | Anaerobic, denitrifying | Degraded within 2-4 weeks in enrichment cultures | [5] |

| Sediment | Anaerobic, methanogenic | Lag period of 71-170 days before degradation | [1] |

Experimental Protocols for Analysis

Accurate quantification of this compound and its metabolites in environmental samples is crucial for fate and transport studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

General Experimental Workflow

A typical workflow for the analysis of this compound in environmental samples involves sample collection, extraction of the target analyte, cleanup of the extract to remove interfering substances, and instrumental analysis.

Figure 3. General experimental workflow for 3-CBA analysis.

Detailed Methodologies